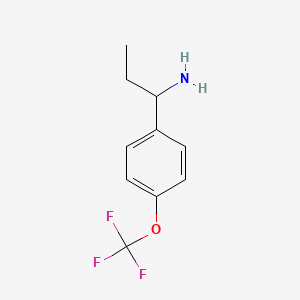

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Description

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSSGLWYMLSONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

Amination: The bromide is finally reacted with ammonia or an amine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can be compared with other similar compounds such as:

Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.

Trifluoromethylphenylamines: A class of compounds with varying biological activities, depending on the position and nature of the substituents on the phenyl ring.

The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, a compound featuring a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological properties. The trifluoromethoxy substituent is known for enhancing lipophilicity and modulating electronic properties, which can affect the compound's interaction with biological targets.

Cytotoxicity and Antiproliferative Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its antiproliferative activity using the MTT assay across several human cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HTB-140 (melanoma).

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 14.74 |

| MDA-MB-231 | 22.63 |

| HTB-140 | 17.87 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited the highest potency against A549 cells, suggesting a strong potential for lung cancer treatment.

The mechanism behind the antiproliferative activity of this compound appears to involve apoptosis induction. Flow cytometry analyses revealed that treatment with this compound resulted in a significant increase in early and late apoptotic cells in A549 cell lines.

Apoptotic Activity

- Early Apoptosis: Approximately 28.9% to 42.7% of treated cells underwent early apoptosis compared to only 7.3% in control groups.

- Late Apoptosis: The late apoptosis rates were also notable, with some derivatives inducing late apoptosis in over 37% of cells.

These findings suggest that the compound may act as a pro-apoptotic agent, triggering programmed cell death pathways essential for combating cancer cell proliferation.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethoxy plays a critical role in enhancing the biological activity of compounds similar to this compound. Variations in substituents on the phenyl ring were systematically studied to identify optimal configurations for increased potency.

Key Findings from SAR Studies

- Electron-Withdrawing Groups: Compounds with stronger electron-withdrawing groups exhibited higher cytotoxicity.

- Alkyl Chain Length: Variations in the alkyl chain length attached to the amine moiety influenced solubility and permeability, affecting overall activity.

- Comparison with Analogues: When compared to structurally similar compounds, those with additional halogen substitutions showed improved activity profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to or derived from this compound:

- Antitubercular Activity: Derivatives of this compound have shown promise against Mycobacterium tuberculosis, indicating potential applications beyond oncology.

Table 2: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, and how can intermediates be characterized?

The compound can be synthesized via reductive amination of the corresponding ketone precursor or through nucleophilic substitution of halogenated intermediates. For example, a method analogous to Example 5 in involves reacting 4-nitrophenyl carbamates with imidazoline hydrobromides in acetonitrile using potassium phosphate and N,N-diisopropylethylamine as a base. Intermediates should be characterized via:

- NMR spectroscopy (1H/13C) to confirm structural integrity and regiochemistry.

- HPLC (using relative retention times, as in ) to assess purity and identify byproducts.

- Mass spectrometry to verify molecular weight.

For analogs, highlights sodium borohydride or catalytic hydrogenation for nitro group reduction, which could be adapted for related intermediates .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Key techniques include:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to resolve impurities (e.g., uses response factors for quantification).

- Spectroscopy :

- FT-IR to confirm functional groups (e.g., trifluoromethoxy C-F stretches at ~1100–1250 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for structurally similar enones in .

- Elemental analysis to validate empirical formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Diastereomers may arise during asymmetric synthesis steps, particularly in reductions (e.g., nitro to amine). Strategies include:

- Chiral catalysts : Use enantioselective catalysts (e.g., palladium on carbon with chiral ligands) to control stereochemistry.

- Temperature control : Lower reaction temperatures reduce kinetic byproducts (e.g., specifies controlled conditions for nitropropene reduction).

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, as in ) may enhance selectivity.

Post-synthesis, diastereomers can be separated via chiral HPLC or recrystallization (e.g., ’s use of ethanol for crystallization) .

Q. How should researchers address discrepancies in NMR data for this compound?

Discrepancies may arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3 shifts).

- Impurities : Use preparative HPLC () to isolate pure fractions before analysis.

- Dynamic equilibria : For compounds with rotatable bonds (e.g., trifluoromethoxy groups), variable-temperature NMR can resolve splitting.

Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals, as shown in ’s structural elucidation of fluorophenylpropanol derivatives .

Q. What strategies are effective for studying this compound’s potential in medicinal chemistry applications?

- Structure-activity relationship (SAR) studies : Modify the trifluoromethoxy group (e.g., replace with methoxy or halogen) to assess bioactivity, as seen in ’s analogs.

- In silico docking : Use computational tools (e.g., AutoDock) to predict binding to targets like GPCRs or enzymes.

- In vitro assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) using protocols from ’s triazole-urea derivatives.

- Metabolic stability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to evaluate pharmacokinetic profiles .

Q. How can researchers mitigate hazards associated with handling this compound?

- Ventilation : Use fume hoods to prevent inhalation (per ’s first-aid measures for amines).

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact ( recommends flushing eyes for 15 minutes if exposed).

- Storage : Store at –20°C in airtight containers (as in for similar amines) to prevent degradation.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Purification : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput.

- Exotherm management : Use jacketed reactors to control temperature during exothermic steps (e.g., reductions in ).

- Yield optimization : Conduct DoE (Design of Experiments) to vary solvent ratios, catalyst loading, and reaction times (e.g., ’s 4-hour stirring protocol).

- Byproduct analysis : Implement inline PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.